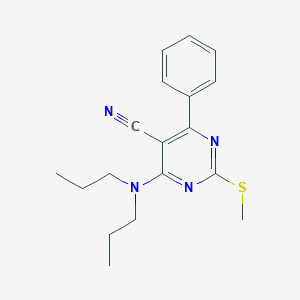![molecular formula C26H26N2O3 B253977 N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)
N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide, also known as Compound X, is a novel compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide X is not fully understood, but it is believed to act on specific ion channels and receptors in the brain. In vitro studies have shown that this compound X can modulate the activity of NMDA receptors, which are involved in learning and memory, as well as voltage-gated sodium channels, which are important for neuronal signaling. These effects may contribute to the potential therapeutic effects of this compound X for neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on ion channels and receptors, this compound X has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that this compound X can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. Additionally, this compound X has been shown to have antioxidant effects in vitro, which may have implications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide X for lab experiments is its unique chemical structure, which may allow for specific targeting of certain ion channels and receptors. Additionally, the synthesis of this compound X is relatively straightforward and can be optimized for purity and yield. However, one limitation of this compound X is its potential toxicity, as it has been shown to have cytotoxic effects in vitro at high concentrations. Careful dose-response studies will be necessary to determine the optimal concentration of this compound X for specific experimental applications.
Future Directions
There are several potential future directions for research on N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide X. One area of interest is the development of more selective analogs of this compound X that can target specific ion channels and receptors with greater specificity. Additionally, in vivo studies will be necessary to determine the potential therapeutic effects of this compound X for neurological and immune-related diseases. Finally, further studies will be necessary to determine the safety and toxicity profile of this compound X in vivo, as well as its pharmacokinetic properties and potential for drug development.
Synthesis Methods
N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide X can be synthesized through a multi-step process involving the reaction of benzyl(methyl)amine with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, followed by the addition of benzyl chloride and subsequent purification steps. The synthesis of this compound X has been reported in several scientific papers, and the purity and yield of the compound can be optimized through careful control of reaction conditions.
Scientific Research Applications
N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide X has been shown to have potential applications in scientific research, particularly in the field of neuroscience. In vitro studies have demonstrated that this compound X can modulate the activity of certain ion channels and receptors in the brain, suggesting that it may have therapeutic potential for neurological disorders. Additionally, this compound X has been shown to have anti-inflammatory effects in vitro, which may have implications for the treatment of immune-related diseases.
properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-benzyl-4-[[benzyl(methyl)amino]methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-24(26(30)27-15-19-9-5-3-6-10-19)25-21(22(29)13-14-23(25)31-18)17-28(2)16-20-11-7-4-8-12-20/h3-14,29H,15-17H2,1-2H3,(H,27,30) |
InChI Key |
WPEJXOJGQCXTRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)CC3=CC=CC=C3)O)C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)CC3=CC=CC=C3)O)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)





![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
